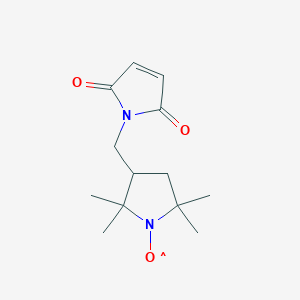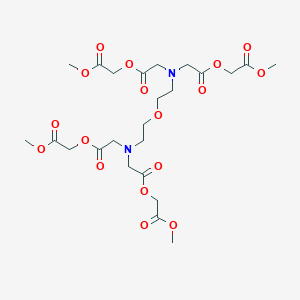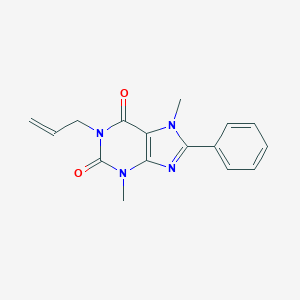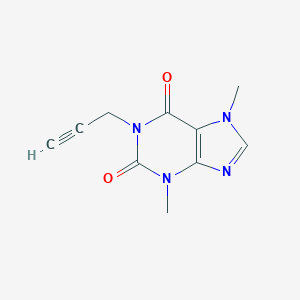
2,4-Dimethoxypyrimidine-5-carbaldehyde
描述
甲氧虫酰是一种化学化合物,以其作为保幼激素类似物的作用而闻名。 它主要用作昆虫生长调节剂,干扰昆虫的生命周期,并阻止它们成熟或繁殖 . 甲氧虫酰是一种琥珀色的液体,带有淡淡的水果香味,广泛用于杀虫剂产品 .
准备方法
合成路线和反应条件: 甲氧虫酰可以通过各种化学反应合成。一种常见的方法是在催化剂存在下用异丙醇酯化 2,4-十二碳二烯酸。 反应通常在回流条件下进行,产物通过蒸馏纯化 .
工业生产方法: 在工业环境中,甲氧虫酰采用大规模酯化工艺生产。反应条件经过优化,以最大限度地提高产量和纯度。 使用高纯度试剂和受控的反应环境可以确保甲氧虫酰的稳定生产 .
化学反应分析
反应类型: 甲氧虫酰会发生各种化学反应,包括:
氧化: 甲氧虫酰可以被氧化形成相应的酮或醛。
还原: 还原反应可以将甲氧虫酰转化为相应的醇。
取代: 甲氧虫酰可以发生取代反应,其中官能团被其他基团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 在取代反应中使用卤素和亲核试剂等试剂。
主要形成的产物:
氧化: 形成酮和醛。
还原: 形成醇。
取代: 形成各种取代衍生物
科学研究应用
甲氧虫酰具有广泛的科学研究应用,包括:
化学: 用作有机合成中的试剂,以及分析化学中的标准品。
生物学: 研究其对昆虫发育和生长调节的影响。
医学: 研究其在控制虫媒疾病中的潜在治疗应用。
工业: 用于农业和公共卫生中的杀虫剂产品 .
作用机制
甲氧虫酰作为保幼激素类似物,模拟昆虫体内的天然激素。它与特定的受体结合,干扰生长发育的正常激素调节。这会阻止昆虫蜕皮、产卵、孵化和发育为成虫。 分子靶标包括保幼激素受体和相关的信号通路 .
类似化合物:
氟虫脲: 另一种用作昆虫生长调节剂的保幼激素类似物。
烯虫酰: 在结构和功能上与甲氧虫酰相似。
吡丙醚: 一种保幼激素类似物,在杀虫剂中具有类似的应用。
比较: 甲氧虫酰在干扰昆虫生命周期方面的特异性结合亲和力和有效性是独一无二的。与氟虫脲和烯虫酰相比,甲氧虫酰具有更广泛的活性谱,并且在各种杀虫剂应用中使用更广泛。 吡丙醚虽然类似,但其分子靶标和途径不同 .
相似化合物的比较
Hydroprene: Another juvenile hormone analog used as an insect growth regulator.
Kinoprene: Similar in structure and function to methoprene acid.
Pyriproxyfen: A juvenile hormone analog with similar applications in pest control.
Comparison: Methoprene acid is unique in its specific binding affinity and effectiveness in disrupting the insect life cycle. Compared to hydroprene and kinoprene, methoprene acid has a broader spectrum of activity and is more widely used in various pest control applications. Pyriproxyfen, while similar, has different molecular targets and pathways .
属性
IUPAC Name |
2,4-dimethoxypyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTAWJHBACJZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344548 | |
| Record name | 2,4-dimethoxypyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52606-02-7 | |
| Record name | 2,4-dimethoxypyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)
![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)









